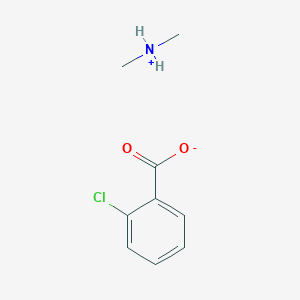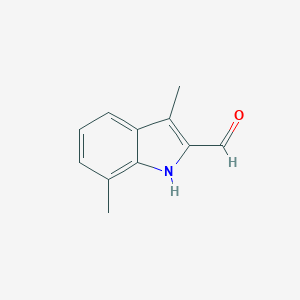
Methylencyclopentan
Übersicht
Beschreibung
Methylenecyclopentane is an organic compound with the molecular formula C6H10 . It is a colorless liquid that is often used in organic synthesis. The structure consists of a cyclopentane ring with a methylene group attached to it, making it a member of the cycloalkenes family. This compound is known for its reactivity due to the presence of the double bond in the methylene group.
Wissenschaftliche Forschungsanwendungen
Methylenecyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Methylenecyclopentane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: Methylenecyclopentane is used in the production of polymers and as a solvent in various chemical processes.
Wirkmechanismus
Result of Action
Like other organic solvents, it may have a narcotic effect at high concentrations .
Action Environment
The action, efficacy, and stability of methylenecyclopentane are likely to be influenced by various environmental factors. For example, its volatility and reactivity may increase at higher temperatures . Furthermore, its solubility in water and other solvents could affect its distribution and bioavailability in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylenecyclopentane can be synthesized through various methods. One common method involves the dehydrohalogenation of cyclopentyl halides using a strong base such as potassium tert-butoxide. Another method includes the reaction of cyclopentanone with methylene iodide in the presence of a zinc-copper couple.
Industrial Production Methods: In industrial settings, methylenecyclopentane is often produced through catalytic dehydrogenation of cyclopentane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to remove hydrogen atoms from cyclopentane, forming methylenecyclopentane.
Analyse Chemischer Reaktionen
Types of Reactions: Methylenecyclopentane undergoes various types of chemical reactions, including:
Oxidation: Methylenecyclopentane can be oxidized to form cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Methylenecyclopentane can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Cyclopentanone.
Reduction: Cyclopentane.
Substitution: Dihalogenated cyclopentanes.
Vergleich Mit ähnlichen Verbindungen
Methylenecyclopentane can be compared with other similar compounds such as:
Cyclopentane: Unlike methylenecyclopentane, cyclopentane lacks a double bond, making it less reactive in certain chemical reactions.
Cyclohexene: Cyclohexene has a similar structure but with a six-membered ring instead of a five-membered ring, leading to different reactivity and properties.
Methylenecyclohexane: This compound has a similar methylene group but attached to a cyclohexane ring, resulting in different chemical behavior.
Uniqueness: Methylenecyclopentane is unique due to its five-membered ring structure combined with a reactive methylene group, making it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
IUPAC Name |
methylidenecyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPEKRRHIYYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061756 | |
| Record name | Cyclopentane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentane, methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1528-30-9 | |
| Record name | Methylenecyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenecyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methylenecyclopentane?
A1: Methylenecyclopentane has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: Are there any notable spectroscopic characteristics of Methylenecyclopentane?
A: Yes, research using microwave spectroscopy has revealed key information about the structure and dynamics of Methylenecyclopentane. [] The molecule exhibits a permanently twisted ring structure with C2 symmetry. [] This twisting is attributed to the presence of the exocyclic methylene group. [] Additionally, analysis of its microwave spectrum indicates a low energy barrier (1.8 kcal/mol) for pseudorotation, suggesting a flexible ring structure. []
Q3: Can Methylenecyclopentane be synthesized through catalytic reactions?
A: Absolutely! Numerous catalytic methods have been developed for Methylenecyclopentane synthesis. One notable approach utilizes ruthenium(II) complexes to catalyze the cycloisomerization of 1,6-dienes. [] This method exhibits remarkable isomer selectivity, favoring the formation of exo-Methylenecyclopentanes. [] The reaction's efficiency is highly dependent on the solvent employed, with i-PrOH demonstrating the highest effectiveness. []
Q4: Are there other catalytic routes for preparing Methylenecyclopentane derivatives?
A: Yes, palladium-catalyzed reactions offer another versatile approach. For instance, a palladium-catalyzed ring-opening reaction of norbornene, using aryl iodides and tosylhydrazones, provides an efficient route to Methylenecyclopentane derivatives. [] This process occurs through a cascade of reactions, including Heck-type coupling, palladium carbene migratory insertion, C-C bond cleavage, and β-hydride elimination. []
Q5: Can Methylenecyclopentane itself act as a substrate in catalytic reactions?
A: Indeed, Methylenecyclopentane can undergo catalytic oligomerization. Studies have shown that oxo acid catalysts, such as CF3SO3H, induce quantitative isomerization of Methylenecyclopentane to 1-Methylcyclopentene. [] This isomerized monomer then participates in oligomerization reactions, primarily forming dimers. [] Interestingly, metal halide catalysts like AlEtCl2 result in the formation of Methylenecyclopentane oligomers (dimers to pentamers) without significant isomerization. []
Q6: Has computational chemistry been employed to understand Methylenecyclopentane's properties?
A: Yes, molecular mechanics calculations, specifically using the MM2' force field, have provided insights into the conformational properties of Methylenecyclopentane. [] These calculations reveal a low energy barrier (2.33 kcal/mol) for pseudorotation, confirming the molecule's flexible ring structure. []
Q7: How does fluorine substitution affect the reactivity of Methylenecyclopentane derivatives?
A: Computational studies utilizing (U)B3LYP/6-31+G(d,p) and CASPT2/6-31G(d) methodologies have investigated the impact of fluorine substitution on Cope rearrangements in Methylenecyclopentane derivatives. [] The findings indicate that fluorine at the termini of related 1,5-hexadiene systems generally favors chair conformations and disfavors pathways involving boat conformations. [] Notably, in meso-2,2'-bis(difluoromethylene)cyclopentane, fluorine substitution significantly destabilizes the traditional boat transition state, making a dissociative pathway involving allyl radical intermediates more favorable. []
Q8: Are there any synthetic applications showcasing the versatility of Methylenecyclopentane as a building block?
A: The synthesis of the sesquiterpenoid (±)-pentalenene elegantly demonstrates the utility of Methylenecyclopentane in target-oriented synthesis. [] A key step in this synthesis involves a novel Methylenecyclopentane annulation process, highlighting the compound's potential in constructing complex natural product frameworks. []
Q9: Can Methylenecyclopentane be used to access other ring systems?
A: Indeed, a stereoselective [3+2] annulation method utilizing 3-(phenylsulfonyl)-2-(bromomethyl)-1-propene and various α,β-unsaturated acyclic esters and ketones has been developed. [] This reaction proceeds with high yields and complete stereoselectivity, affording tri- or tetrasubstituted Methylenecyclopentanes. [] The anti-diastereoselectivity observed in the initial Michael addition is attributed to a chelation-controlled transition state. [] This approach demonstrates the potential of Methylenecyclopentane derivatives as valuable intermediates for constructing more complex carbocyclic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


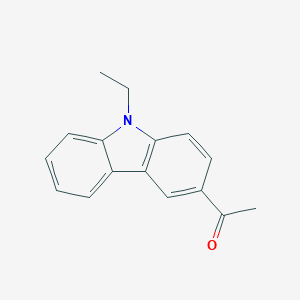
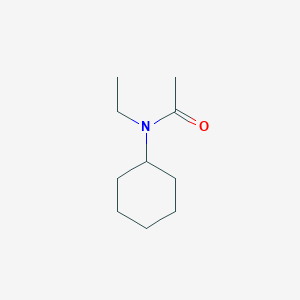
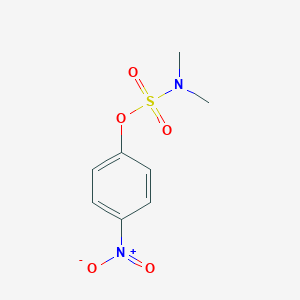
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)



![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
![N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide](/img/structure/B75260.png)
